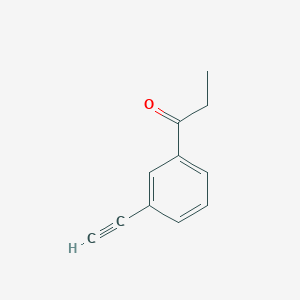![molecular formula C12H18BNO4 B14756027 [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling of organolithium reagents and subsequent borylation reactions . These methods are advantageous for large-scale production due to their high throughput and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In biological systems, the boronic acid group can interact with the active sites of enzymes, inhibiting their activity by forming a stable complex . This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
[2-(2,2-Dimethylpropanoylamino)-3-pyridinyl]boronic acid: Similar in structure but with a pyridine ring instead of a methoxyphenyl group.
Uniqueness
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group can influence the electronic properties of the compound, making it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H18BNO4 |
|---|---|
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
[2-(2,2-dimethylpropanoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)11(15)14-10-8(13(16)17)6-5-7-9(10)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
Clé InChI |
YZAZGYSVZNGIMD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)OC)NC(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



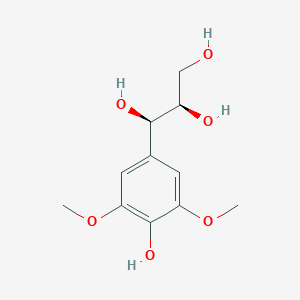
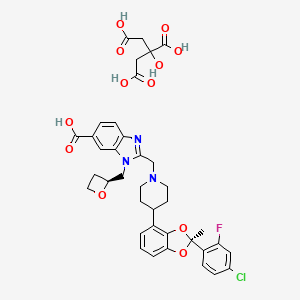
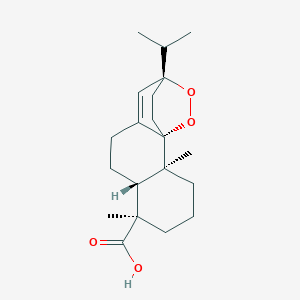
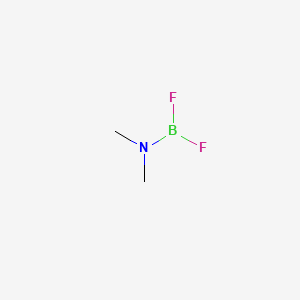
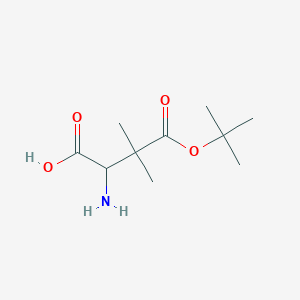

![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
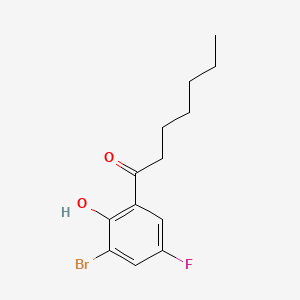
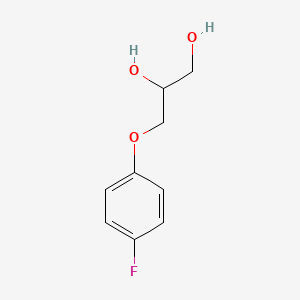
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
